6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid
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Overview
Description
6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure to “6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid”, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific derivative and its functional groups.
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways can also vary widely. For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Result of Action
Indole derivatives have been shown to have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid typically involves multi-step organic reactions
Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Substitution with 3-Methylphenylamino Group: The final step involves the substitution of the amino group with a 3-methylphenyl group, typically using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore the specific biological targets and mechanisms of action of this compound.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes.
Properties
IUPAC Name |
6-methyl-4-(3-methylanilino)quinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-4-3-5-13(8-11)19-16-10-17(18(21)22)20-15-7-6-12(2)9-14(15)16/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYJNRNXFNCVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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